molecular formula C15H11ClN2O2 B3017101 1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime CAS No. 1164467-05-3

1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime

Cat. No. B3017101
CAS RN: 1164467-05-3
M. Wt: 286.72
InChI Key: CGQXTYYEEJWPGI-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of precursor molecules in the presence of reagents and catalysts under specific conditions. For instance, the synthesis of a compound derived from α-lapachone was achieved by reacting α-lapachone with hydroxylamine chloride in an alkaline medium . Similarly, the synthesis of 1,2-bis(3-oxobenzo[d]isothiazol-2(3H)-yl)ethane-1,2-dione was accomplished by reacting chlorobenzonitrile with sodium methyl mercaptide and sulfuryl chloride in chlorobenzene, followed by a reaction with the BIT/K salt and sodium chloroacetate in dichloromethane . These methods suggest that the synthesis of 1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime might also involve multi-step reactions with specific reagents and conditions tailored to the functional groups present in the compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime has been characterized using various analytical techniques. For example, the crystal structure of a related compound was determined using X-ray diffraction, revealing an E stereochemistry and the presence of dimers formed through classical hydrogen bonds . The structural characterization was further supported by 1H- and 13C-NMR, FTIR, and MS analyses. These techniques could be applied to determine the molecular structure of 1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime, providing insights into its stereochemistry and potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to 1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime have not been explicitly detailed in the provided papers. However, the synthesis processes described suggest that these compounds can participate in nucleophilic substitution reactions, condensation reactions, and the formation of hydrogen bonds . These reactions are crucial for the formation of the final products and their subsequent properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers include their solubility, melting points, and bacteriostatic activity. For instance, the bacteriostatic activity test of one of the synthesized compounds showed a minimum inhibition concentration of up to 8 µg/mL . Although the exact properties of 1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime are not provided, similar analytical methods can be used to determine its physical and chemical properties, which are important for understanding its potential applications and behavior in various environments.

Scientific Research Applications

Electrophilic Vinyl Nitroso Compounds Reactions

1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime exhibits reactivity in electrophilic additions and cycloaddition reactions involving vinyl nitroso compounds. These reactions lead to the formation of oxazines and 3-alkylindoles, indicating its potential in synthetic organic chemistry (Gilchrist & Roberts, 1983).

Activation of Human Ion Channels

This compound has been identified as a potent activator of human Ca2+-activated K+ channels of SK and IK types. Its high potency in this application suggests its relevance in studying ion channel behavior and potential therapeutic applications (Strøbaek et al., 2004).

Synthesis of Heterocyclic Compounds

The compound plays a role in the palladium-catalyzed synthesis of heterocyclic compounds, such as 2H-pyrrol-2-imines. Its utility in these reactions underlines its importance in the synthesis of complex organic molecules (Senadi et al., 2017).

Anticonvulsant Properties and Structural Analysis

1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime, also known as Indoline-2,3-dione-3-oxime (IDOX), shows anticonvulsant properties. It's used for treating disorders related to anxiety and excitatory behavior. The molecular properties of its keto and enol forms have been characterized using software tools, providing insights into its structural aspects (Laxmi, 2018).

Chemisensor Applications

This compound exhibits high sensing capability and selectivity for Fe3+ ions. Its ability to chelate metal ions due to its functional groups highlights its potential as a chemisensor agent (Fahmi et al., 2019).

Mechanism of Action

The mechanism of action of “1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime” would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-nitrosoindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(17-20)15(18)19/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAYCTZHDZVALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)Cl)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.